molecular formula C5H3F4N3 B15231821 6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine

6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B15231821
M. Wt: 181.09 g/mol
InChI Key: OUACDXBNOXHSFC-UHFFFAOYSA-N
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Description

6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine is a fluorinated pyridazine derivative with the molecular formula C5H3F4N3 and a molecular weight of 181.09 g/mol This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with ammonium formate in the presence of palladium on carbon (Pd/C) as a catalyst . The reaction conditions include a temperature of 50°C and a reaction time of 10 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyridazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C5H3F4N3

Molecular Weight

181.09 g/mol

IUPAC Name

6-fluoro-4-(trifluoromethyl)pyridazin-3-amine

InChI

InChI=1S/C5H3F4N3/c6-3-1-2(5(7,8)9)4(10)12-11-3/h1H,(H2,10,12)

InChI Key

OUACDXBNOXHSFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1F)N)C(F)(F)F

Origin of Product

United States

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